molecular formula C9H8FNO4 B8570464 3-(2-Fluoro-6-nitrophenyl)propanoic acid

3-(2-Fluoro-6-nitrophenyl)propanoic acid

Cat. No. B8570464
M. Wt: 213.16 g/mol
InChI Key: UXGZRFLRSRSIAN-UHFFFAOYSA-N
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Patent
US06713490B2

Procedure details

The suspension of 3-(2-fluoro-6-nitrophenyl)propanoic acid (6.0 g, 28 mmol) and 10% Pd-C (300 mg) in MeOH was hydrogenated under H2 (4 atm) for 3 h. After filtration, the filtrate was concentrated in vacuo to afford 5-Fluoro-3,4-dihydroquinolin-2(1H)-one (4.6 g) as a slightly brown solid. This crude product was used in the next step without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[CH2:11][CH2:12][C:13]([OH:15])=O>CO.[Pd]>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH2:11][CH2:12][C:13](=[O:15])[NH:8]2

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])CCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C2CCC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.